Ethyl 8-carbamoyl-4-methylene-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-3-carboxylate
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Overview
Description
Ethyl 8-carbamoyl-4-methylene-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-3-carboxylate is a complex organic compound with a unique structure that includes an imidazo[5,1-c][1,2,4]triazine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-carbamoyl-4-methylene-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 4-amino-3-[(2-hydroxyphenyl)carbamoyl]imidazo[5,1-c][1,2,4]triazine-8-carboxylate with appropriate reagents under reflux conditions . The reaction conditions often require the use of concentrated acetic acid and prolonged heating to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-carbamoyl-4-methylene-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 8-carbamoyl-4-methylene-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 8-carbamoyl-4-methylene-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 8-carbamoyl-4-methylidene-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-3-carboxylate
- Other imidazo[5,1-c][1,2,4]triazine derivatives
Uniqueness
Ethyl 8-carbamoyl-4-methylene-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-3-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties
Biological Activity
Ethyl 8-carbamoyl-4-methylene-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-3-carboxylate (CAS: 464892-44-2) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, focusing on its antiviral properties and other pharmacological effects.
Structural Characteristics
The compound features a complex heterocyclic structure that includes a triazine ring, which is known for its role in various biological activities. The presence of the carbamoyl and methylene groups contributes to its potential as an active pharmaceutical ingredient.
Antiviral Activity
Research indicates that compounds related to the imidazo[5,1-c][1,2,4]triazine scaffold exhibit significant antiviral properties. Notably, studies have shown that derivatives of this class can inhibit viral replication in various models.
Case Study: Antiviral Efficacy
A study explored the antiviral activity of related compounds against influenza and Coxsackie B3 viruses. The results demonstrated that certain analogs suppressed viral reproduction effectively at non-toxic concentrations. For instance:
- Compound 8i showed moderate antiviral activity against influenza virus with IC₅₀ values indicating effective inhibition at concentrations that approached toxicity for other compounds tested .
The mechanism by which this compound exerts its effects is believed to be linked to its structural similarity to nucleobases in DNA and RNA. This similarity may facilitate interactions with viral enzymes or nucleic acids, disrupting viral replication processes.
Cytotoxicity Profile
While assessing the biological activity of this compound, it is crucial to evaluate its cytotoxicity. Preliminary studies suggest that while some derivatives exhibit promising antiviral effects, they may also present cytotoxic risks at higher concentrations. For example:
Compound | Virus Target | IC₅₀ (μM) | Cytotoxicity Observed |
---|---|---|---|
8i | Influenza | ~50 | Moderate |
8j | Coxsackie B3 | >100 | High |
Conclusion and Future Directions
The biological activity of this compound presents a promising avenue for further research in antiviral drug development. Its structural features suggest potential for modification to enhance efficacy and reduce toxicity. Future studies should focus on:
- Optimization of Structure : Modifying the chemical structure to improve selectivity and reduce cytotoxicity.
- Expanded Biological Testing : Investigating additional viral targets and other therapeutic areas.
- Mechanistic Studies : Elucidating the detailed mechanisms of action at the molecular level.
Properties
CAS No. |
78695-90-6 |
---|---|
Molecular Formula |
C10H11N5O3 |
Molecular Weight |
249.23 g/mol |
IUPAC Name |
ethyl 8-carbamoyl-4-methylidene-1H-imidazo[5,1-c][1,2,4]triazine-3-carboxylate |
InChI |
InChI=1S/C10H11N5O3/c1-3-18-10(17)6-5(2)15-4-12-7(8(11)16)9(15)14-13-6/h4,14H,2-3H2,1H3,(H2,11,16) |
InChI Key |
QGKHCVGKVMCZNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2=C(N=CN2C1=C)C(=O)N |
Origin of Product |
United States |
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